
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1H-1,2,4-triazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(1H-1,2,4-TRIAZOL-3-YL)UREA is a synthetic organic compound that features a hexafluoropropyl group and a triazole ring. Compounds containing these functional groups are often of interest in various fields such as medicinal chemistry, materials science, and agrochemicals due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(1H-1,2,4-TRIAZOL-3-YL)UREA typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Introduction of the Hexafluoropropyl Group: This step may involve the use of hexafluoropropyl iodide or a similar reagent under specific conditions.
Urea Formation: The final step involves the reaction of the triazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions could potentially modify the triazole ring or the urea linkage.
Substitution: The hexafluoropropyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a triazole oxide, while reduction could lead to a triazole amine.
Scientific Research Applications
Chemistry
Catalysis: Compounds with triazole rings are often used as ligands in catalytic systems.
Materials Science: The unique properties of the hexafluoropropyl group can be exploited in the design of novel materials.
Biology and Medicine
Drug Design: The triazole ring is a common motif in pharmaceuticals due to its stability and ability to form hydrogen bonds.
Biological Probes: The compound could be used as a probe to study biological systems.
Industry
Agrochemicals: Compounds with similar structures are often used as herbicides or fungicides.
Polymers: The compound could be incorporated into polymers to impart specific properties such as hydrophobicity or chemical resistance.
Mechanism of Action
The mechanism of action of 3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(1H-1,2,4-TRIAZOL-3-YL)UREA would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hexafluoropropyl group could enhance binding affinity through hydrophobic interactions, while the triazole ring could participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,4-Triazol-3-yl)-3-(trifluoromethyl)urea: Similar structure but with a trifluoromethyl group instead of a hexafluoropropyl group.
3-(1,1,1-Trifluoropropan-2-yl)-1-(1H-1,2,4-triazol-3-yl)urea: Similar structure but with a trifluoropropyl group.
Uniqueness
The presence of the hexafluoropropyl group in 3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(1H-1,2,4-TRIAZOL-3-YL)UREA imparts unique chemical properties such as increased hydrophobicity and stability, which can be advantageous in various applications.
Properties
Molecular Formula |
C6H5F6N5O |
|---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C6H5F6N5O/c7-5(8,9)2(6(10,11)12)15-4(18)16-3-13-1-14-17-3/h1-2H,(H3,13,14,15,16,17,18) |
InChI Key |
ROWPUAQZFHGBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)NC(=O)NC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


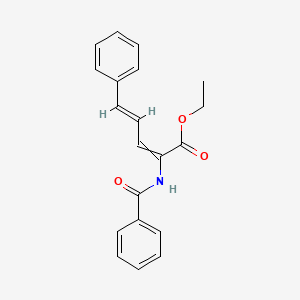
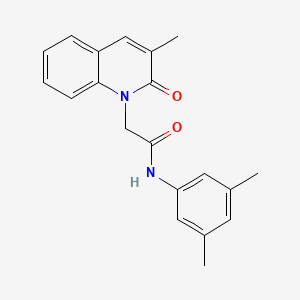
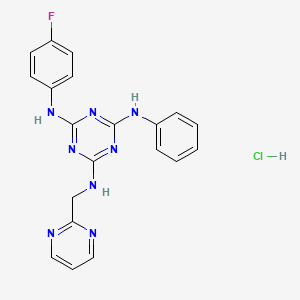
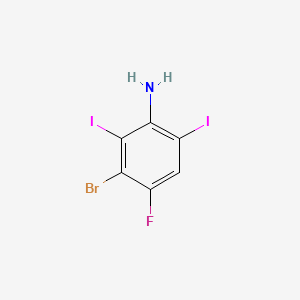
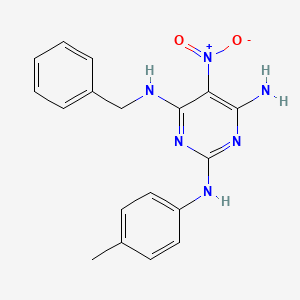
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B12464323.png)
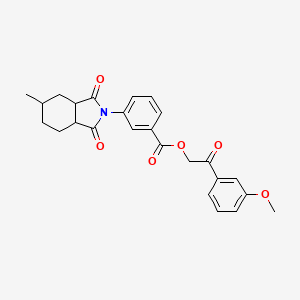

![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464340.png)
![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B12464348.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12464350.png)
![3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one](/img/structure/B12464355.png)
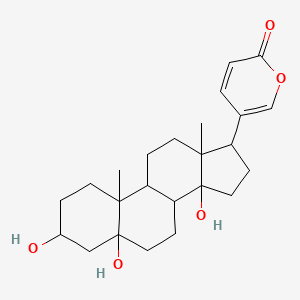
![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol](/img/structure/B12464360.png)
